molecular formula C10H16BNO3 B15299439 [6-(Pentyloxy)pyridin-3-yl]boronic acid

[6-(Pentyloxy)pyridin-3-yl]boronic acid

Cat. No.: B15299439
M. Wt: 209.05 g/mol
InChI Key: YIULEZHSJSBHGX-UHFFFAOYSA-N
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Description

[6-(Pentyloxy)pyridin-3-yl]boronic acid: is an organoboron compound with the molecular formula C10H16BNO3. It is a derivative of pyridine, substituted with a pentyloxy group at the 6-position and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction followed by borylation. For instance, a halogenated pyridine derivative can undergo lithium-halogen exchange using n-butyllithium, followed by reaction with a boron-containing reagent such as trimethyl borate.

    Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane. .

Industrial Production Methods: Industrial production methods for [6-(Pentyloxy)pyridin-3-yl]boronic acid typically involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of these processes.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).

    Bases: Common bases include potassium carbonate (K2CO3) and sodium hydroxide (NaOH).

    Solvents: Typical solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.

Major Products: The major products of reactions involving this compound are typically biaryl compounds or substituted alkenes, depending on the nature of the coupling partner.

Mechanism of Action

The mechanism of action of [6-(Pentyloxy)pyridin-3-yl]boronic acid in cross-coupling reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group plays a crucial role in stabilizing the intermediate species and facilitating the transmetalation step.

Comparison with Similar Compounds

    Phenylboronic Acid: Another widely used boronic acid in Suzuki-Miyaura coupling reactions.

    Pyridinylboronic Acids: Other derivatives of pyridine with boronic acid groups at different positions.

Uniqueness:

Properties

Molecular Formula

C10H16BNO3

Molecular Weight

209.05 g/mol

IUPAC Name

(6-pentoxypyridin-3-yl)boronic acid

InChI

InChI=1S/C10H16BNO3/c1-2-3-4-7-15-10-6-5-9(8-12-10)11(13)14/h5-6,8,13-14H,2-4,7H2,1H3

InChI Key

YIULEZHSJSBHGX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)OCCCCC)(O)O

Origin of Product

United States

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